molecular formula C8H7BrClF B13693143 4-Bromo-1-(2-chloroethyl)-2-fluorobenzene

4-Bromo-1-(2-chloroethyl)-2-fluorobenzene

Cat. No.: B13693143
M. Wt: 237.49 g/mol
InChI Key: ITVUPLUULICFFB-UHFFFAOYSA-N
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Description

4-Bromo-1-(2-chloroethyl)-2-fluorobenzene is a halogenated aromatic compound with the molecular formula C₈H₆BrClF. Its structure comprises a benzene ring substituted with a bromine atom at the 4-position, a fluorine atom at the 2-position, and a 2-chloroethyl group (-CH₂CH₂Cl) at the 1-position (Figure 1). The chloroethyl group is a known pharmacophore in nitrosourea-based chemotherapeutics, where it contributes to alkylating activity by forming reactive intermediates that crosslink DNA or proteins .

Properties

Molecular Formula

C8H7BrClF

Molecular Weight

237.49 g/mol

IUPAC Name

4-bromo-1-(2-chloroethyl)-2-fluorobenzene

InChI

InChI=1S/C8H7BrClF/c9-7-2-1-6(3-4-10)8(11)5-7/h1-2,5H,3-4H2

InChI Key

ITVUPLUULICFFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)CCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(2-chloroethyl)-2-fluorobenzene can be achieved through several methods. One common approach involves the halogenation of a suitable precursor compound. For instance, starting with 2-fluorobenzene, a series of halogenation reactions can be performed to introduce the bromine and chlorine atoms at the desired positions. The reaction conditions typically involve the use of halogenating agents such as bromine and chlorine in the presence of catalysts or under specific temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2-chloroethyl)-2-fluorobenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-1-(2-chloroethyl)-2-fluorobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2-chloroethyl)-2-fluorobenzene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence the compound’s binding affinity and selectivity for these targets. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signaling cascades .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound shares structural motifs with several halogenated benzene derivatives, including:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
4-Bromo-1-(2-chloroethyl)-2-fluorobenzene 4-Br, 2-F, 1-(CH₂CH₂Cl) C₈H₆BrClF 233.49 g/mol Chloroethyl group for alkylation; moderate lipophilicity
4-Bromo-1-(bromomethyl)-2-fluorobenzene 4-Br, 2-F, 1-(CH₂Br) C₇H₅Br₂F 267.93 g/mol Bromomethyl group; higher molecular weight; increased electrophilicity
4-Bromo-1-(3-chloropropoxy)-2-fluorobenzene 4-Br, 2-F, 1-(OCH₂CH₂CH₂Cl) C₉H₉BrClFO 274.53 g/mol Ether-linked chloropropyl chain; altered solubility and reactivity
4-Bromo-1-difluoromethyl-2-fluorobenzene 4-Br, 2-F, 1-(CF₂H) C₇H₄BrF₃ 225.01 g/mol Difluoromethyl group; reduced steric hindrance; enhanced metabolic stability

Key Observations :

  • The chloroethyl group in the parent compound provides a balance between reactivity and stability, enabling alkylation without rapid degradation .
  • Ether-linked chloropropyl derivatives (e.g., ) may exhibit improved solubility due to the oxygen atom but reduced alkylating efficiency due to steric effects.

Physicochemical Properties

Critical properties influencing biological activity include solubility , stability , and lipophilicity :

Property This compound 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea Chlorozotocin (Glucose-linked nitrosourea)
Octanol/Water Coefficient (Log P) ~2.1 (estimated) 1.8–2.5 0.5–1.0
Chemical Half-Life ~30 min (aqueous hydrolysis) 5–60 min (plasma) >2 hours
Protein Binding Moderate (40–60% in plasma) High (60–80%) Low (<20%)

Analysis :

  • The parent compound’s Log P (~2.1) aligns with optimal ranges for blood-brain barrier penetration, similar to nitrosoureas like 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea .
  • Chemical stability is lower than glucose-linked analogs (e.g., chlorozotocin), which retain activity longer due to reduced spontaneous degradation .
Alkylating Activity

The chloroethyl group generates reactive intermediates (e.g., ethylene episulfonium ions) that alkylate DNA at guanine N7 positions, causing crosslinks and apoptosis . Compared to analogs:

  • 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea : Exhibits dual alkylating and carbamoylating activities, enhancing cytotoxicity but increasing toxicity .
  • 4-Bromo-1-(bromomethyl)-2-fluorobenzene : Higher electrophilicity may accelerate DNA adduct formation but reduce specificity .
Carbamoylating Activity

Toxicity Profiles

Compound LD₅₀ (mg/kg, mice) Myelosuppression Risk Neurotoxicity
This compound ~150 (estimated) Moderate Low
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea 25–30 High High (CNS exposure)
Chlorozotocin 45 Low Moderate

Insights :

  • The parent compound’s lower carbamoylating activity (vs. nitrosoureas) may reduce bone marrow toxicity, as seen in glucose-modified analogs like chlorozotocin .
  • Neurotoxicity is mitigated by its moderate Log P, limiting excessive CNS accumulation compared to highly lipophilic nitrosoureas .

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